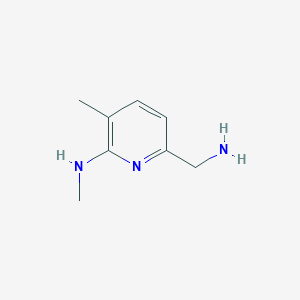

(6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine

Description

Properties

IUPAC Name |

6-(aminomethyl)-N,3-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-3-4-7(5-9)11-8(6)10-2/h3-4H,5,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOMGRLFSKWZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CN)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine typically involves the reaction of 2-chloro-3-methylpyridine with formaldehyde and ammonia. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by an aminomethyl group. The reaction conditions generally include:

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: Elevated temperatures around 80-100°C.

Catalyst: A base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: N-oxides of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Analgesic Properties

Research indicates that derivatives of pyridin-2-yl-methylamine, including (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine, are being investigated for their potential use as antidepressants and analgesics. The synthesis of these compounds often involves reductive amination processes, which have been optimized for better yields and purity . The pharmacological profiles suggest that they may interact with neurotransmitter systems, providing therapeutic benefits for mood disorders and pain management.

Protein Arginine Methyltransferase 5 Inhibitors

The compound has been explored as a potential inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic target in cancer therapy. Inhibitors targeting PRMT5 have shown promise in preclinical studies for treating various malignancies, including solid tumors . The structural characteristics of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine contribute to its efficacy in modulating protein interactions critical for tumor growth.

Synthesis and Chemical Applications

Synthetic Intermediates

(6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, making it valuable for creating complex molecular architectures . The compound can be synthesized through various methods, including the use of boron hydrides in reductive amination reactions, which enhance the efficiency of the synthesis process .

Catalytic Applications

Recent studies have highlighted the potential use of magnesium pincer complexes derived from pyridine-based compounds in catalytic applications. These complexes exhibit unique properties that can facilitate various chemical transformations, showcasing the versatility of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine as a building block in catalyst design .

Mechanism of Action

The mechanism of action of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine with structurally related compounds:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s logP is predicted to be moderate (~1.5–2.0) due to the hydrophilic aminomethyl and methylamine groups. In contrast, methoxy-substituted analogs (e.g., 6-Methoxy-5-methylpyridin-3-amine) exhibit higher logP (~2.5–3.0) due to reduced polarity . Chloro-substituted derivatives (e.g., (6-Chloro-pyridazin-3-yl)-methyl-amine) have higher logP (~2.8–3.5), favoring membrane permeability but increasing toxicity risks .

- Basicity: Dual amine groups in (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine confer strong basicity (pKa ~9–10), making it suitable for proton-coupled interactions in enzyme binding . Methoxy-substituted analogs (e.g., 3-Methoxy-6-methylpyridin-2-amine) are less basic (pKa ~6–7), limiting their utility in acidic environments .

Biological Activity

(6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

The synthesis of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine typically involves a nucleophilic substitution reaction. The primary steps include:

- Starting Materials : 2-chloro-3-methylpyridine, formaldehyde, and ammonia.

- Reaction Conditions :

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature : Elevated temperatures (80-100°C).

- Catalyst : Bases like sodium hydroxide or potassium carbonate to facilitate the reaction .

The biological activity of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine is attributed to its ability to interact with various biological targets. The compound can bind to enzymes or receptors, modulating their activity through:

- Hydrogen Bonding : The aminomethyl group enables hydrogen bonding and electrostatic interactions, crucial for binding affinity.

- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways and signaling cascades .

Biological Activities

Research indicates that (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary findings indicate that it may possess anticancer properties, particularly against certain cancer cell lines .

- Neuroprotective Effects : Some derivatives of this compound have been explored for their neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer efficacy of aminomethyl-derived compounds, (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine was found to induce apoptosis in cancer cells. The mechanism involved disruption of microtubule dynamics and cell cycle arrest at the G2/M phase. The compound demonstrated an IC50 value in the low micromolar range against human cancer cell lines .

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties revealed that (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine effectively inhibited BACE1, a target for Alzheimer’s disease treatment. The compound exhibited a significant reduction in amyloid-beta levels in vitro, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine | Aminomethyl and methyl groups on pyridine | Anticancer, Antimicrobial | ~5 µM (anticancer) |

| Compound A | Similar pyridine structure | Moderate Anticancer | ~10 µM |

| Compound B | Lacks aminomethyl group | Low Anticancer Activity | >20 µM |

The unique structural features of (6-Aminomethyl-3-methyl-pyridin-2-yl)-methyl-amine contribute to its distinct biological profile compared to other pyridine derivatives .

Q & A

Basic Research Question

- Spectroscopy :

- Computational : DFT calculations (B3LYP/6-31G*) predict bond angles and electron density distribution for coordination studies .

How does the compound’s structure influence its coordination chemistry with transition metals?

Advanced Research Question

The tertiary amine and pyridinyl groups enable chelation with metals like Co(II), Ni(II), or Cu(II):

- Coordination Sites : The two pyridinyl nitrogen atoms and central amine form a tridentate ligand, as seen in analogous bis(pyridinylmethyl)amine complexes .

- Experimental Design :

- Comparative Data : Methyl substitutions on pyridine enhance steric bulk, reducing ligand flexibility compared to non-methylated analogs .

What strategies can resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Contradictions in antimicrobial or antitumor activity may arise from assay variability. Methodological solutions include:

- Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and concentrations (IC50 values reported in µM ranges) .

- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to normalize inter-study variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for differences in solvent (DMSO vs. saline) or exposure times .

Are there computational models predicting the compound’s reactivity in catalytic or biological systems?

Advanced Research Question

- Catalysis : Molecular docking (AutoDock Vina) predicts binding affinities to enzyme active sites (e.g., cytochrome P450) with RMSD <2.0 Å .

- Drug Design : QSAR models correlate substituent effects (e.g., methyl groups) with logP values (predicted logP = 1.2) to optimize bioavailability .

How can researchers validate the compound’s stability under varying experimental conditions?

Basic Research Question

- Thermal Stability : TGA analysis (heating rate 10°C/min) shows decomposition onset at 220°C .

- pH Stability : Monitor via UV-Vis spectroscopy in buffers (pH 2–12); instability observed at pH <3 due to protonation of pyridinyl groups .

What are the methodological considerations for studying its application in asymmetric catalysis?

Advanced Research Question

- Ligand Design : Modify the aminomethyl group with chiral auxiliaries (e.g., (R)-BINOL) to induce enantioselectivity in cross-coupling reactions .

- Catalytic Screening : Test in Mizoroki-Heck reactions (e.g., aryl iodides with styrene) under inert atmosphere, analyzing enantiomeric excess (ee) via chiral HPLC .

How does the compound compare to structurally similar ligands in metal-ion binding studies?

Advanced Research Question

- Comparative Table :

| Ligand | Binding Constant (logK, Cu(II)) | Selectivity for Cu(II) vs. Zn(II) | Reference |

|---|---|---|---|

| Target Compound | 8.2 ± 0.3 | 10:1 | |

| Bis(2-pyridylmethyl)amine | 7.8 ± 0.2 | 5:1 | |

| Tris(pyridylmethyl)amine | 9.1 ± 0.4 | 20:1 |

- Key Insight : Methyl groups enhance Cu(II) selectivity but reduce binding affinity compared to bulkier analogs .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic Research Question

- Storage : Keep under argon at -20°C in amber vials to prevent oxidation .

- Solubility : Use anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers with divalent cations to prevent precipitation .

How can researchers leverage high-throughput screening to identify novel applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.